molecular formula C11H13N3O2 B11799353 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B11799353
M. Wt: 219.24 g/mol
InChI Key: GQSNNHPVAFCAQZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,5-dimethoxyphenyl group adds unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of the 3,5-dimethoxyphenyl group and the pyrazole ring

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)11-10(12)6-13-14-11/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

GQSNNHPVAFCAQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=NN2)N)OC

Origin of Product

United States

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